Superior Cereblon (CRBN) Binding Affinity of the Pomalidomide Moiety Versus Thalidomide- and Lenalidomide-Based Conjugates
The pomalidomide warhead within Pomalidomide-PEG4-Azide binds cereblon with an IC50 of 153.9 nM, representing a 2.3-fold higher affinity than lenalidomide (IC50: 268.6 nM) and a 1.7-fold higher affinity than thalidomide (IC50: 347.2 nM) [1]. This translates to more efficient E3 ligase recruitment, a prerequisite for potent target degradation.
| Evidence Dimension | Cereblon binding affinity (IC50, nM) |
|---|---|
| Target Compound Data | 153.9 nM (pomalidomide core) |
| Comparator Or Baseline | Thalidomide: 347.2 nM; Lenalidomide: 268.6 nM |
| Quantified Difference | Pomalidomide IC50 is 56% of lenalidomide's and 44% of thalidomide's (lower IC50 indicates higher affinity) |
| Conditions | Cereblon/DDB1 complex displacement assay monitored by fluorescence polarization (Reaction Biology) |
Why This Matters
Higher cereblon binding affinity enables more robust E3 ligase recruitment, which is critical for achieving deep and selective target protein degradation in PROTAC applications.
- [1] Reaction Biology. (2023). Cereblon Binding Assay Service [Datasheet]. Reaction Biology. View Source
